H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2
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Overview
Description
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 is a synthetic tetrapeptide that belongs to the TIPP (Tyr-Tic-Phe-Phe) series of opioid receptor antagonists. This compound is characterized by the presence of 2,6-dimethyltyrosine at the N-terminus, tetrahydroisoquinoline-3-carboxylic acid, beta-methyl-cyclohexylalanine, and phenylalanine at the C-terminus. It is known for its high selectivity and potency as a delta-opioid receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 involves the stepwise solid-phase peptide synthesis (SPPS) method. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the peptide with modified side chains.
Substitution: Substituted peptides with new functional groups attached.
Scientific Research Applications
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 has several scientific research applications:
Chemistry: Used as a tool for studying peptide synthesis and structure-activity relationships.
Biology: Employed in research on opioid receptors and their role in pain modulation.
Medicine: Investigated for its potential as a therapeutic agent for pain management with reduced risk of tolerance and dependence.
Industry: Utilized in the development of new analgesics and opioid receptor modulators.
Mechanism of Action
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 exerts its effects by selectively binding to delta-opioid receptors. This binding inhibits the receptor’s activity, leading to a decrease in pain signaling. The compound’s high selectivity for delta-opioid receptors over other opioid receptors is attributed to its unique structural features, such as the presence of beta-methyl-cyclohexylalanine .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Tic-Phe-Phe-OH: A prototype delta-opioid receptor antagonist.
H-Dmt-Tic-Phe-Phe-NH2: An analog with similar structural features but different receptor selectivity.
H-Dmt-Tic-Cha-Phe-NH2: Another analog with cyclohexylalanine instead of beta-methyl-cyclohexylalanine.
Uniqueness
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 stands out due to its high selectivity and potency as a delta-opioid receptor antagonist. The presence of beta-methyl-cyclohexylalanine enhances its binding affinity and selectivity, making it a valuable tool for opioid research and potential therapeutic applications .
Properties
Molecular Formula |
C40H51N5O5 |
---|---|
Molecular Weight |
681.9 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2R,3S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-cyclohexyl-1-oxobutan-2-yl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C40H51N5O5/c1-24-18-31(46)19-25(2)32(24)22-33(41)40(50)45-23-30-17-11-10-16-29(30)21-35(45)38(48)44-36(26(3)28-14-8-5-9-15-28)39(49)43-34(37(42)47)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,46H,5,8-9,14-15,20-23,41H2,1-3H3,(H2,42,47)(H,43,49)(H,44,48)/t26-,33-,34-,35?,36+/m0/s1 |
InChI Key |
KIHHZGQBWZPIMS-FVTMYMNWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)N)N)C)O |
Origin of Product |
United States |
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